molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)

Cat. No.: B12290966
M. Wt: 564.7 g/mol
InChI Key: JAOKSQLUELFTBL-UHFFFAOYSA-N
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Description

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is a complex organic compound with the molecular formula C34H36N4O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through peptide bond formation. Common reagents used in these reactions include amino acid esters, ammonia, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism by which Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C34H36N4O4

Molecular Weight

564.7 g/mol

IUPAC Name

N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40)

InChI Key

JAOKSQLUELFTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O

Origin of Product

United States

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